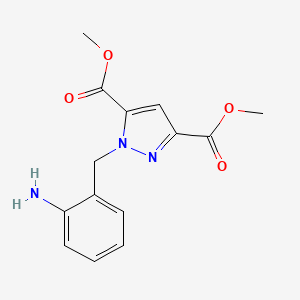

Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H15N3O4 |

|---|---|

Poids moléculaire |

289.29 g/mol |

Nom IUPAC |

dimethyl 1-[(2-aminophenyl)methyl]pyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C14H15N3O4/c1-20-13(18)11-7-12(14(19)21-2)17(16-11)8-9-5-3-4-6-10(9)15/h3-7H,8,15H2,1-2H3 |

Clé InChI |

JIBHMHSKJPGVBO-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=NN1CC2=CC=CC=C2N)C(=O)OC |

Origine du produit |

United States |

Activité Biologique

Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, structural characteristics, and various biological assays that highlight its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with 2-(bromomethyl)aniline under basic conditions. The resulting compound features a pyrazole core substituted with an amino-benzyl group, contributing to its unique biological properties.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O4 |

| Molecular Weight | 304.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The crystal structure analysis reveals a dihedral angle between the pyrazole and benzene rings of approximately 79.89°, indicating a significant degree of planarity that may facilitate π-π stacking interactions in the solid state .

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria and fungi. For instance, a related compound displayed a significant inhibition zone against E. coli comparable to standard antibiotics .

Genotoxicity Assessment

Genotoxicity studies are crucial for evaluating the safety profile of new compounds. The genotoxic potential of this compound was assessed using standard assays. Results indicated low genotoxicity, suggesting that this compound may be safer for therapeutic applications compared to other pyrazole derivatives .

Antifungal Activity

The antifungal activity of this compound has also been investigated. Compared to the reference antifungal agent cycloheximide, this compound exhibited competitive antifungal effects against several fungal pathogens . This property highlights its potential use as an antifungal agent in clinical settings.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

- Antibacterial Activity : A study found that related pyrazole compounds inhibited Gram-positive and Gram-negative bacteria effectively, with dimethyl derivatives showing promising results in terms of minimum inhibitory concentration (MIC) values .

- Antifungal Efficacy : Another investigation focused on the antifungal properties against Candida species and demonstrated significant inhibition rates, supporting the use of this class of compounds in treating fungal infections .

- Cardioprotective Effects : Although not directly linked to this compound, related studies on pyrazole derivatives indicate potential cardioprotective effects in cellular models exposed to oxidative stress . This suggests a broader therapeutic potential for pyrazole-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.